molecular formula C23H27F3N4O5 B153827 Pentoxifylline mtpa CAS No. 130007-50-0

Pentoxifylline mtpa

Cat. No. B153827
M. Wt: 496.5 g/mol
InChI Key: UGCLXABBIBEIAJ-QRQCRPRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentoxifylline MTPA (methyl-3-pentoxifylline) is a derivative of pentoxifylline, which is a xanthine derivative used to treat various health conditions such as peripheral vascular disease, intermittent claudication, and cerebral vascular insufficiency. Pentoxifylline MTPA is a more potent and selective inhibitor of phosphodiesterase-4 (PDE4) compared to pentoxifylline.

Mechanism Of Action

Pentoxifylline MTPA selectively inhibits Pentoxifylline mtpa, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells. By inhibiting Pentoxifylline mtpa, Pentoxifylline MTPA increases the levels of cAMP, which leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of various downstream targets. This results in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, leading to an overall anti-inflammatory effect.

Biochemical And Physiological Effects

Pentoxifylline MTPA has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). It also promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β). Additionally, Pentoxifylline MTPA has been shown to have bronchodilatory effects in preclinical models of asthma and COPD.

Advantages And Limitations For Lab Experiments

One advantage of using Pentoxifylline MTPA in lab experiments is its selective inhibition of Pentoxifylline mtpa, which allows for the study of the specific downstream effects of cAMP/PKA signaling. However, one limitation is that Pentoxifylline MTPA may have off-target effects on other PDE isoforms, which could complicate the interpretation of the results.

Future Directions

There are several future directions for the study of Pentoxifylline MTPA. One potential area of research is its therapeutic potential in IBD, where it may have anti-inflammatory effects in the gut. Another area of research is its potential use in combination with other anti-inflammatory agents, such as corticosteroids, to enhance their efficacy. Additionally, further studies are needed to elucidate the specific downstream targets of cAMP/PKA signaling that are modulated by Pentoxifylline MTPA.

Synthesis Methods

The synthesis of Pentoxifylline MTPA involves the reaction of pentoxifylline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through an S-alkylation mechanism, resulting in the formation of Pentoxifylline MTPA as a white crystalline solid.

Scientific Research Applications

Pentoxifylline MTPA has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects in preclinical studies.

properties

CAS RN

130007-50-0

Product Name

Pentoxifylline mtpa

Molecular Formula

C23H27F3N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate

InChI

InChI=1S/C23H27F3N4O5/c1-15(35-20(32)22(34-4,23(24,25)26)16-11-6-5-7-12-16)10-8-9-13-30-19(31)17-18(27-14-28(17)2)29(3)21(30)33/h5-7,11-12,14-15H,8-10,13H2,1-4H3/t15-,22+/m1/s1

InChI Key

UGCLXABBIBEIAJ-QRQCRPRQSA-N

Isomeric SMILES

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)[C@@](C3=CC=CC=C3)(C(F)(F)F)OC

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC

synonyms

pentoxifylline MTPA
pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester
pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester, (1:R 2:R*,R*)-isome

Origin of Product

United States

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